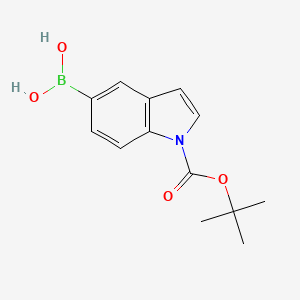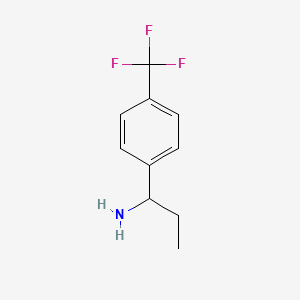
1H-Pyrrole-3-carboxamide
Vue d'ensemble
Description
1H-Pyrrole-3-carboxamide, also known as Pyrrolidone, is a heterocyclic organic compound with the molecular formula C5H6N2O. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Développement d'agonistes inverses du récepteur 5-HT6
Le 1H-pyrrole-3-carboxamide a été utilisé comme échafaudage pour le développement d'agonistes inverses du récepteur 5-HT6 . Ces composés ont montré une activité d'amélioration de la cognition, ce qui les rend prometteurs pour le traitement des déficits cognitifs associés à plusieurs troubles neurologiques et psychiatriques . Le composé 27, dérivé du 2-phényl-1H-pyrrole-3-carboxamide, a montré une forte sélectivité et une stabilité métabolique élevée, et a démontré des propriétés procognitives dans des modèles animaux .
Études de neuroprotection
Dans le domaine des neurosciences et de la recherche sur les maladies neurodégénératives, les dérivés du this compound sont étudiés pour leurs effets neuroprotecteurs potentiels. Ces études visent à déterminer si ces composés peuvent protéger les neurones des dommages ou de la dégénérescence.
Développement d'antagonistes pour les récepteurs de l'histamine
Les composés contenant un motif carboxamide, tel que le this compound, ont montré diverses activités biologiques importantes pour le développement potentiel de médicaments . Par exemple, la dispyrine, un alcaloïde de bromopyrrole, agit comme un antagoniste des récepteurs α2A, H2 et H3 de l'histamine .
Applications antivirales
La sceptrine, un composé contenant un motif carboxamide similaire au this compound, a démontré une activité antivirale . Cela suggère des applications potentielles du this compound dans le développement de nouveaux médicaments antiviraux .
Applications antitumorales
L'agelastatine-A et la yatakemycine, qui contiennent un motif carboxamide similaire au this compound, ont montré une activité antitumorale . Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux médicaments antitumoraux .
Applications antibactériennes
La storniamide-A, un composé contenant un motif carboxamide similaire au this compound, a démontré une activité antibactérienne . Cela suggère des applications potentielles du this compound dans le développement de nouveaux médicaments antibactériens .
Applications d'inhibiteurs de kinase
L'hyménialdisine, un composé contenant un motif carboxamide similaire au this compound, agit comme un inhibiteur de kinase . Cela suggère des applications potentielles du this compound dans le développement de nouveaux inhibiteurs de kinase .
Ligands du sillon mineur de l'ADN
La distamycine et la nétropsine, qui contiennent un motif carboxamide similaire au this compound, agissent comme des ligands du sillon mineur de l'ADN . Cela suggère des applications potentielles du this compound dans le développement de nouveaux ligands du sillon mineur de l'ADN .
Mécanisme D'action
Target of Action
1H-Pyrrole-3-carboxamide has been identified as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2) enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which is involved in gene silencing and is highly expressed in various malignant tumors .
Mode of Action
This compound interacts with EZH2, leading to the inhibition of this enzyme . This interaction results in a decrease in the trimethylation of H3K27, a histone modification associated with gene silencing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone modification pathway. By inhibiting EZH2, this compound reduces the level of H3K27 trimethylation, leading to the reactivation of previously silenced tumor suppressor genes .
Pharmacokinetics
Similar compounds have been shown to have good metabolic stability and brain penetration . These properties suggest that this compound may also have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
The inhibition of EZH2 by this compound leads to a decrease in the trimethylation of H3K27 . This change in histone modification status can reactivate silenced tumor suppressor genes, potentially leading to a decrease in tumor growth .
Analyse Biochimique
Biochemical Properties
1H-Pyrrole-3-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an inhibitor of EZH2 (enhancer of zeste homologue 2), a protein that is highly expressed in various malignant tumors . EZH2 can silence tumor suppressor genes via trimethylation of H3K27 . The interaction between this compound and EZH2 could potentially be leveraged for anticancer therapies .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, its inhibitory effect on EZH2 can lead to the reactivation of silenced tumor suppressor genes, thereby influencing cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. As an EZH2 inhibitor, it can prevent the trimethylation of H3K27, thereby preventing the silencing of tumor suppressor genes . This can lead to changes in gene expression and potentially inhibit the growth of cancer cells .
Temporal Effects in Laboratory Settings
It is known that the compound can exhibit potent inhibitory effects towards EZH2
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been reported that a related compound, 2-Phenyl-1H-pyrrole-3-carboxamide, reversed scopolamine-induced memory decline in the novel object recognition test and exhibited procognitive properties in the attentional set-shifting task in rats .
Metabolic Pathways
Given its interactions with EZH2, it may be involved in pathways related to histone methylation .
Propriétés
IUPAC Name |
1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5(8)4-1-2-7-3-4/h1-3,7H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWIAIDKXNKXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597778 | |
| Record name | 1H-Pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71580-36-4 | |
| Record name | 1H-Pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Phenyl-1H-pyrrole-3-carboxamide interacts with the serotonin type 6 receptor (5-HT6R) and acts as an inverse agonist. [] This means it has the opposite effect of an agonist, which would typically activate the receptor. Instead, inverse agonists reduce the receptor's basal activity. Specifically, 2-Phenyl-1H-pyrrole-3-carboxamide has been shown to inhibit the Gs and Cdk5 signaling pathways associated with 5-HT6R. [] This modulation of signaling pathways contributes to its potential cognition-enhancing effects. []
A: While the provided articles do not explicitly state the molecular formula and weight of Sunitinib, they do provide various spectroscopic data. For example, studies used FTIR, Raman, UV-vis, EPR, and NMR analyses to characterize Sunitinib and its copper complex. [] These techniques provide information about the compound's functional groups, electronic structure, and interactions with other molecules. Additionally, X-ray diffraction was used to determine the solid-state molecular structure of trichlorosunitinibcopper(II). []
A: Research on 1H-pyrrole-3-carboxamide derivatives reveals important SAR insights. For instance, modifying the 1H-pyrrolo[3,2-c]quinoline scaffold to 2-phenyl-1H-pyrrole-3-carboxamide resulted in a shift from neutral antagonism to inverse agonism at the 5-HT6R. [] This change highlights the impact of structural modifications on the compound's interaction with the receptor and downstream signaling. Furthermore, studies on 2,5-dihydro-5-oxo-1H-pyrrole derivatives revealed structural features crucial for high aldose reductase (AR) inhibitory activity. [] These findings underscore the importance of understanding SAR for designing more potent and selective this compound derivatives with desired biological activities.
A: Several studies demonstrate the in vitro and in vivo efficacy of this compound derivatives. For example, compound 27, a 5-HT6R inverse agonist derived from 2-phenyl-1H-pyrrole-3-carboxamide, demonstrated procognitive properties in rats. [] In the novel object recognition test, it reversed scopolamine-induced memory decline, and in the attentional set-shifting task, it exhibited procognitive effects. [] These findings suggest potential therapeutic applications in cognitive disorders.
A: Researchers utilize various analytical methods for the characterization and quantification of this compound derivatives. These include techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay (ELISA). [, , ] These methods help determine crucial parameters such as ionization constants, concentrations in biological samples, and specific interactions with target molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



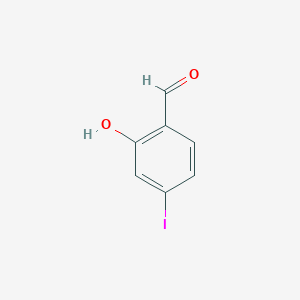
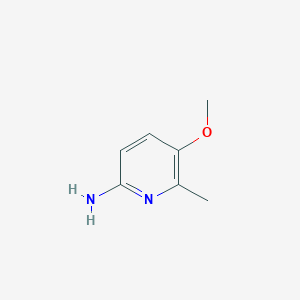
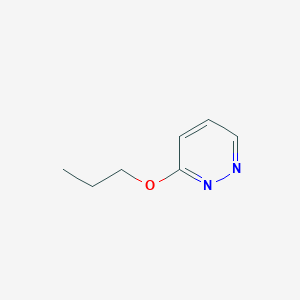

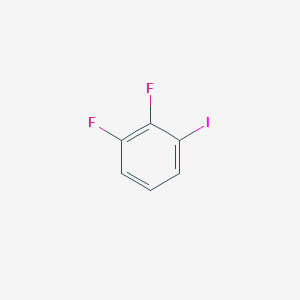
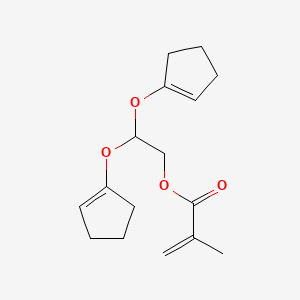
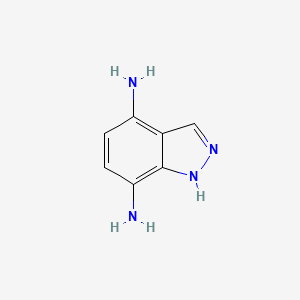
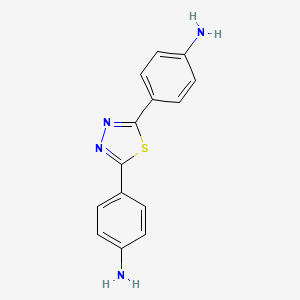
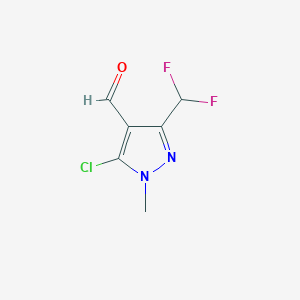
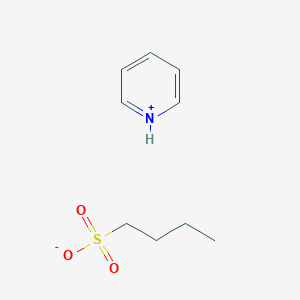
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)
